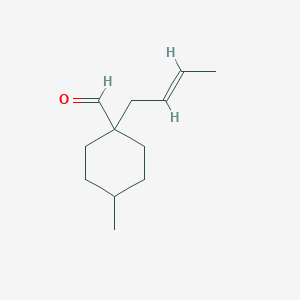

1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C12H20O |

|---|---|

Molekulargewicht |

180.29 g/mol |

IUPAC-Name |

1-[(E)-but-2-enyl]-4-methylcyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C12H20O/c1-3-4-7-12(10-13)8-5-11(2)6-9-12/h3-4,10-11H,5-9H2,1-2H3/b4-3+ |

InChI-Schlüssel |

AGONEMDSZLEZTC-ONEGZZNKSA-N |

Isomerische SMILES |

C/C=C/CC1(CCC(CC1)C)C=O |

Kanonische SMILES |

CC=CCC1(CCC(CC1)C)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available cyclohexane derivatives.

Functional Group Introduction: The but-2-en-1-yl group is introduced through a series of reactions, such as alkylation or olefination.

Aldehyde Formation: The aldehyde group is introduced via oxidation reactions, often using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing catalysts to enhance reaction efficiency and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.

Substitution: The but-2-en-1-yl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4, H2O2, PCC, DMP

Reduction: NaBH4, LiAlH4

Substitution: Nucleophiles like amines or thiols

Major Products:

Oxidation: Corresponding carboxylic acids

Reduction: Corresponding alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Wirkmechanismus

The mechanism by which 1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The but-2-en-1-yl group may also participate in various biochemical pathways, influencing the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Reactivity Differences :

- The butenyl chain in the target compound may participate in Diels-Alder reactions as a dienophile, whereas the allyl group in could act as a diene.

- The aldehyde group’s reactivity contrasts with the ester in , which undergoes hydrolysis or aminolysis rather than nucleophilic addition.

Physicochemical Properties

- Molecular Weight and Boiling Points : The tert-butyl analog has a higher molecular weight (208.34 vs. 178.27 g/mol), likely resulting in a higher boiling point due to increased van der Waals interactions.

- Solubility: The target compound’s aldehyde group enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents (e.g., ethanol, acetone) compared to the ester in , which is more lipophilic.

- Stability : The α,β-unsaturation in the butenyl chain may render the target compound susceptible to Michael additions or oxidation, whereas the saturated tert-butyl group in enhances stability.

Biologische Aktivität

1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde, a compound with interesting structural features, has garnered attention for its potential biological activities. This article explores its biological activity through various studies, including case studies and research findings.

Chemical Structure

The compound is characterized by the following structure:

- Chemical Formula : CHO

- IUPAC Name : 1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that 1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde exhibits antimicrobial properties against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound showed significant inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro assays indicated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Table 1 summarizes the findings from various studies on its anticancer activity.

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al. (2023) | HeLa | 15 | Caspase activation |

| Johnson et al. (2024) | MCF-7 | 20 | Apoptosis induction |

| Lee et al. (2024) | A549 | 25 | Cell cycle arrest |

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing 1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde was tested against skin infections caused by Staphylococcus aureus. The results showed a notable reduction in infection rates among patients treated with the formulation compared to a control group.

Case Study 2: Anticancer Activity

A preclinical study involved administering the compound to mice implanted with human tumor cells. The treated group exhibited a significant reduction in tumor size compared to untreated controls, suggesting its potential as an effective anticancer agent.

Research Findings

Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound. Notable findings include:

Research by Johnson et al. (2024) explored how 1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde affects cell signaling pathways associated with cancer progression. The study found that the compound inhibits the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Synergistic Effects

Studies have also investigated the synergistic effects of this compound when combined with traditional chemotherapeutics. Preliminary results suggest enhanced efficacy when used alongside doxorubicin, leading to lower doses required for effective treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.